5-p-Tolylnicotinic acid
Description
5-<i>p</i>-Tolylnicotinic acid (CAS 893737-23-0) is a nicotinic acid derivative with a 4-methylphenyl (p-tolyl) substituent at the 5-position of the pyridine ring. Its molecular formula is C13H11NO2, and it has a molecular weight of 213.23 g/mol . The compound is synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling between p-tolyl boronate and a nicotinic acid precursor, followed by deprotection under acidic conditions . It is commercially available with ≥98% purity from suppliers such as Combi-Blocks and CymitQuimica, though some batch sizes are discontinued . Key synonyms include 5-(4-methylphenyl)pyridine-3-carboxylic acid and 5-p-tolylpyridine-3-carboxylic acid .
Properties
IUPAC Name |
5-(4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJRUHLJFKPQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602464 | |
| Record name | 5-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-23-0 | |
| Record name | 5-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolylnicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, can be produced through the oxidation of substituted pyridines. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common method . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges.
Chemical Reactions Analysis
Types of Reactions: 5-p-Tolylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The tolyl group can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
5-p-Tolylnicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways involving nicotinic acid receptors.
Mechanism of Action
The mechanism of action of 5-p-Tolylnicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various biological processes, including lipid metabolism and anti-inflammatory responses . The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Steric Effects
- 5-<i>o</i>-Tolylnicotinic Acid (CAS 887973-51-5): The ortho-methyl isomer shares the same molecular formula (C13H11NO2) but exhibits distinct steric and electronic properties. The proximity of the methyl group to the pyridine nitrogen in the ortho position may hinder rotational freedom and alter crystal packing compared to the para isomer .
- 5-Phenylnicotinic Acid (CAS 10177-12-5): The unsubstituted phenyl analog (C12H9NO2, MW 199.21 g/mol) lacks the methyl group, resulting in lower lipophilicity (XlogP ≈ 1.8 estimated) and reduced steric bulk. This difference may enhance aqueous solubility but decrease bioavailability .
Table 1: Structural and Physicochemical Comparison
| Compound | CAS | Molecular Formula | MW (g/mol) | XlogP | Key Substituent |
|---|---|---|---|---|---|
| 5-<i>p</i>-Tolylnicotinic acid | 893737-23-0 | C13H11NO2 | 213.23 | 2.4 | 4-Methylphenyl |
| 5-Phenylnicotinic acid | 10177-12-5 | C12H9NO2 | 199.21 | ~1.8 | Phenyl |
| 5-<i>o</i>-Tolylnicotinic acid | 887973-51-5 | C13H11NO2 | 213.23 | ~2.3 | 2-Methylphenyl |
| 5-(2-Thienyl)nicotinic acid | - | C10H7NO2S | ~223.23 | ~1.5 | 2-Thienyl |
Electronic Effects of Heteroatom Substituents
- 5-(2-Thienyl)nicotinic Acid: Replacing the phenyl group with a thiophene ring introduces sulfur, increasing electron richness and altering π-π stacking interactions. The thienyl group’s smaller size (vs.
- 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid (CAS 1267011-08-4): Fluorine’s electronegativity and the hydroxyl group at the 2-position significantly impact electronic distribution. The hydroxyl group enables hydrogen bonding (2 donors, 4 acceptors), likely improving water solubility but reducing metabolic stability compared to 5-<i>p</i>-tolylnicotinic acid .
Biological Activity
5-p-Tolylnicotinic acid, also known as 5-(p-tolyl)nicotinic acid, is a derivative of nicotinic acid characterized by the presence of a p-tolyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C13H11NO2
- CAS Number : 20099957
- Structural Characteristics : The compound features a pyridine ring with a carboxylic acid group and a para-methylphenyl substituent, which may influence its biological interactions and solubility.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. In one study, derivatives of nicotinic acid were synthesized and tested against various bacterial strains, demonstrating promising activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |
| This compound | Staphylococcus epidermidis ATCC 12228 | 1.95 |
These findings suggest that the compound may enhance immune response by increasing the number of neutrophils, which are critical in combating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies. It is believed that the compound may inhibit certain inflammatory pathways, potentially through interaction with nicotinic receptors or other molecular targets involved in inflammatory responses . The exact mechanism remains to be fully elucidated, but preliminary data indicate a positive correlation between the compound's structure and its ability to modulate inflammation.
The mechanism by which this compound exerts its biological effects is not entirely understood. However, it is hypothesized that the compound interacts with specific receptors or enzymes due to its structural similarity to known nicotinic acid derivatives. This interaction could lead to various biological responses, including antimicrobial action and modulation of inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential applications for this compound:
- Synthesis and Testing : A series of acylhydrazones derived from nicotinic acid were synthesized, showing notable antibacterial activity against resistant strains like MRSA . The results underscore the potential for developing new antimicrobial agents based on nicotinic acid derivatives.
- Molecular Docking Studies : Molecular docking studies have been employed to predict how this compound binds to target proteins involved in microbial resistance and inflammation. These studies suggest that modifications to the nicotinic acid structure can enhance binding affinity and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
